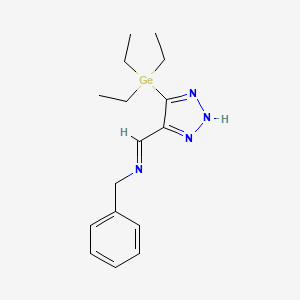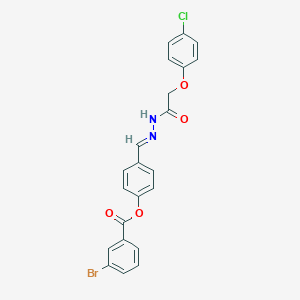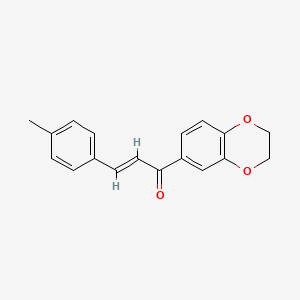![molecular formula C19H16BrN3O5 B11547334 N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide](/img/structure/B11547334.png)
N'-[(3E)-1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(3E)-1-Acetyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(4-Brom-2-methoxyphenoxy)acetohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Indolderivate gehört. Indolderivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht . Diese Verbindung hat mit ihrer einzigartigen Struktur Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung geweckt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N'-[(3E)-1-Acetyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(4-Brom-2-methoxyphenoxy)acetohydrazid umfasst in der Regel mehrere SchritteDer letzte Schritt beinhaltet die Kupplung des Indolderivats mit 4-Brom-2-methoxyphenoxyacetohydrazid unter spezifischen Reaktionsbedingungen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung fortschrittlicher katalytischer Systeme und kontrollierter Reaktionsumgebungen, um Nebenreaktionen zu minimieren und die Effizienz zu maximieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
N'-[(3E)-1-Acetyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(4-Brom-2-methoxyphenoxy)acetohydrazid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxo-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Indolderivate führen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an den Brom- und Methoxypositionen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um selektive Reaktionen sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Oxo-Indolderivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Brom- oder Methoxypositionen einführen können .
Wissenschaftliche Forschungsanwendungen
N'-[(3E)-1-Acetyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(4-Brom-2-methoxyphenoxy)acetohydrazid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antivirale, krebshemmende und antimikrobielle Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N'-[(3E)-1-Acetyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(4-Brom-2-methoxyphenoxy)acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren, was zu biologischen Wirkungen führt. Die genauen Wege und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wirkmechanismus
The mechanism of action of N’-[(3E)-1-ACETYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-BROMO-2-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It binds to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Indolderivate mit unterschiedlichen Substituenten. Beispiele hierfür sind:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-yliden)amino]-N-(4,6-dimethyl-2-pyrimidinyl)-benzolsulfonamid
- 4-{[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]amino}-N-1,3
Einzigartigkeit
Was N'-[(3E)-1-Acetyl-2-oxo-1,2-dihydro-3H-indol-3-yliden]-2-(4-Brom-2-methoxyphenoxy)acetohydrazid auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die spezifische chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für gezielte Forschung und Anwendungen .
Eigenschaften
Molekularformel |
C19H16BrN3O5 |
|---|---|
Molekulargewicht |
446.3 g/mol |
IUPAC-Name |
N-(1-acetyl-2-hydroxyindol-3-yl)imino-2-(4-bromo-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H16BrN3O5/c1-11(24)23-14-6-4-3-5-13(14)18(19(23)26)22-21-17(25)10-28-15-8-7-12(20)9-16(15)27-2/h3-9,26H,10H2,1-2H3 |
InChI-Schlüssel |
ULEYZDWPWLCVQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=C(C=C(C=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11547264.png)
![3-(4-Butoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)propan-1-one](/img/structure/B11547274.png)
![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547280.png)

![2-(3,4-dichlorophenyl)-N-[(E)-phenylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B11547289.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxy-3-nitrophenyl acetate](/img/structure/B11547296.png)
![2-methoxy-3-nitro-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11547298.png)


![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11547312.png)

![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547324.png)

![(4E)-5-methyl-4-{[(2-methyl-4-nitrophenyl)amino]methylidene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11547335.png)
